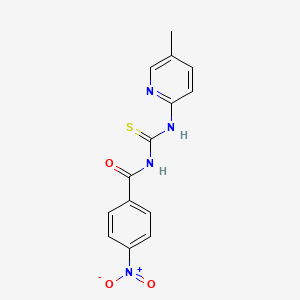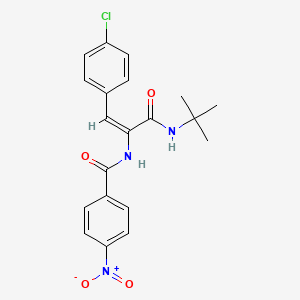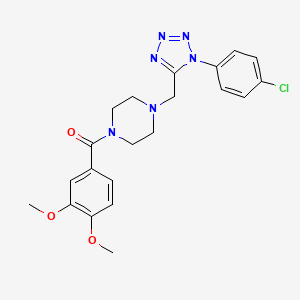
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a methyl group and a carbamothioyl group, as well as a nitrobenzamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
-
Formation of the Carbamothioyl Intermediate: : The reaction begins with the introduction of a carbamothioyl group to the 5-methylpyridine ring. This can be achieved by reacting 5-methylpyridine-2-amine with carbon disulfide and a suitable base, such as potassium hydroxide, to form the corresponding dithiocarbamate. The dithiocarbamate is then treated with an alkylating agent, such as methyl iodide, to yield the carbamothioyl intermediate.
-
Coupling with 4-Nitrobenzoyl Chloride: : The carbamothioyl intermediate is then coupled with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form this compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.
-
Reduction: : The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol, and room temperature.
Substitution: Ammonia, thiols, alkoxides, organic solvents (e.g., ethanol, dichloromethane), and reflux conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects, such as apoptosis, cell proliferation, or immune response modulation.
相似化合物的比较
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide can be compared with similar compounds, such as:
N-((5-methylpyridin-2-yl)carbamothioyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-((5-methylpyridin-2-yl)carbamothioyl)-4-aminobenzamide: Contains an amino group instead of a nitro group, potentially altering its pharmacological properties.
N-((5-methylpyridin-2-yl)carbamothioyl)-4-chlorobenzamide: Contains a chloro group, which may affect its chemical stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various applications.
属性
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-2-7-12(15-8-9)16-14(22)17-13(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQXJEWCKYEICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2948693.png)
![3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine](/img/structure/B2948696.png)
![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)
![3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2948698.png)
![3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2948699.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2948701.png)

![9-bromo-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2948703.png)

![1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2948707.png)
![1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2948709.png)


